
5-chloro-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research demonstrates the utility of related sulfur and nitrogen-containing heterocyclic compounds in the efficient synthesis of pyrazoles and thiadiazoles. For instance, nucleophilic substitution reactions have been employed to generate 5-alkyl amino and thioether pyrazoles under mild conditions, yielding high product yields (Sakya & Rast, 2003). Similarly, compounds have been synthesized from reactions involving 2-amino-6 (p-nitrophenylthio)benzthiazol, showcasing the potential for creating a variety of sulfides and sulfones, which are valuable in medicinal chemistry (Kandeel, 1991).
Antiviral and Antimicrobial Activities
Certain derivatives of related sulfur-containing compounds have demonstrated potential antiviral activity. For example, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have shown efficacy against the tobacco mosaic virus (Chen et al., 2010). Additionally, new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole have been synthesized and displayed antimicrobial activity, highlighting the compound's role in developing new antimicrobial agents (El‐Emary et al., 2002).
Synthesis of Tianeptine Intermediate
An example of application in pharmaceutical synthesis is the creation of 3-chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine. The synthesis involves condensation, methylation, hydrogenolysis, and cyclization, demonstrating the compound's versatility in organic synthesis (Xiu-lan, 2009).
Annulation Strategies
In the context of multicomponent reactions, strategies for the annulation of 2-phenylsulfonyl methylene thiazolidin-4-one have been developed, leading to the synthesis of novel structures such as thiazolo[3,2-a]pyridine-6-carbonitriles. This showcases the compound's utility in creating diverse and complex molecular architectures (Altug & Caner, 2013).
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S2/c16-13-14(23(20,21)12-6-2-1-3-7-12)19-15(22-13)18-10-11-5-4-8-17-9-11/h1-9H,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSLGCHTUAIFDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCC3=CN=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
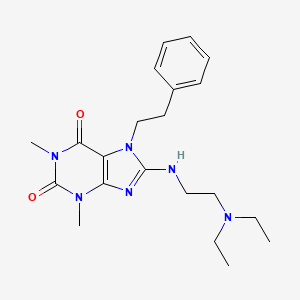

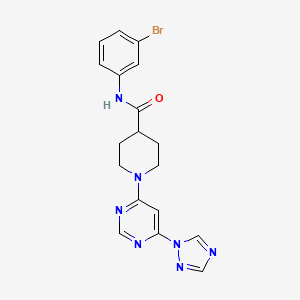
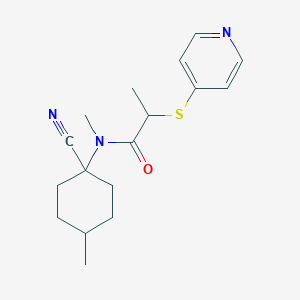
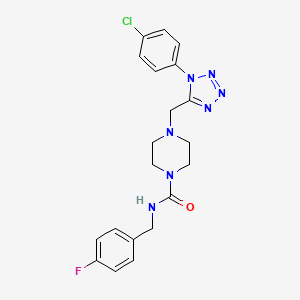
![Methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B2419222.png)
![2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2419224.png)
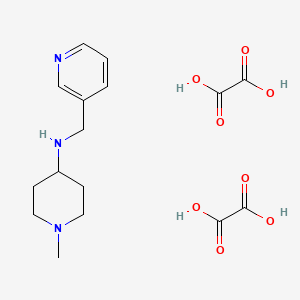

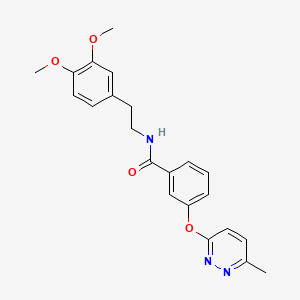

![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-6-methyl-4-azaspiro[2.5]octane](/img/structure/B2419230.png)

![7-chloro-N-(2,5-diethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2419236.png)
